molecular formula C21H27FO5 B12299192 9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione

9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione

Cat. No.: B12299192
M. Wt: 378.4 g/mol
InChI Key: DYCBAFABWCTLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is a fluorinated derivative of prednisolone, which enhances its potency and duration of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione involves multiple steps, starting from 11α,17α,21-trihydroxy-pregna-4-ene-3,20-dione (commonly known as hydrocortisone). The key steps include:

    Acetylation: of the 21-hydroxy group.

    Sulfonation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.

    Acetylation: of the 17α-hydroxy group.

    Addition: of hypobromous acid to the 9(11)-double bond.

    Epoxidation: of the 9(11)-double bond.

    Fluorination: of the epoxide with hydrogen fluoride.

    Dehydrogenation: to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The fluorine atom at the 9-position enhances the compound’s binding affinity and potency .

Comparison with Similar Compounds

Similar Compounds

    Betamethasone: 9α-Fluoro-16β-methyl-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione.

    Dexamethasone: 9α-Fluoro-16α-methyl-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione.

    Prednisolone: 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione.

Uniqueness

9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione is unique due to the presence of the fluorine atom at the 9-position, which significantly enhances its anti-inflammatory and immunosuppressive properties compared to non-fluorinated corticosteroids .

Properties

IUPAC Name

17-acetyl-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO5/c1-11(23)21(27)16(25)9-15-14-5-4-12-8-13(24)6-7-18(12,2)20(14,22)17(26)10-19(15,21)3/h6-8,14-17,25-27H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCBAFABWCTLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862263
Record name 9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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